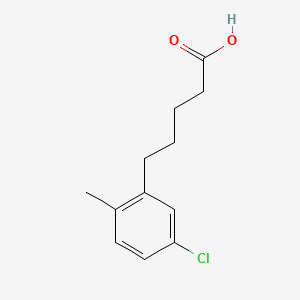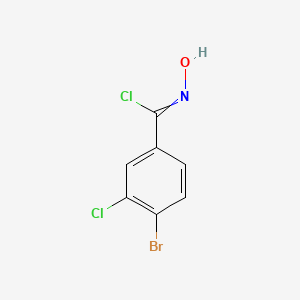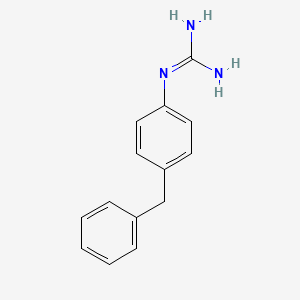![molecular formula C18H27N3O2 B13686281 1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)
1-[(1-Cbz-4-piperidyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cbz-4-piperidyl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 1-Cbz-4-piperidylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cbz-4-piperidyl)methyl]piperazine typically involves the reaction of piperazine with a 1-Cbz-4-piperidylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cbz-4-piperidyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-[(1-Cbz-4-piperidyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 1-[(1-Cbz-4-piperidyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Similar in structure but with a methyl group instead of the Cbz group.
1-Boc-4-(piperidin-4-yl)piperazine: Contains a Boc protecting group instead of the Cbz group.
Uniqueness
1-[(1-Cbz-4-piperidyl)methyl]piperazine is unique due to the presence of the Cbz group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the Cbz group provides a distinct advantage .
Properties
IUPAC Name |
benzyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(23-15-17-4-2-1-3-5-17)21-10-6-16(7-11-21)14-20-12-8-19-9-13-20/h1-5,16,19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQEXKPFDKTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCNCC2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)


![Methyl (S)-5-Nitro-6-[(2-oxetanylmethyl)amino]picolinate](/img/structure/B13686222.png)
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)

dimethylsilane](/img/structure/B13686239.png)
![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)


![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)

